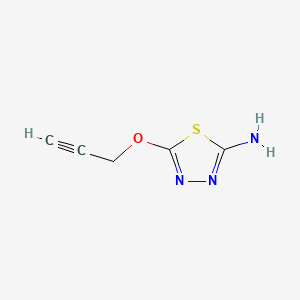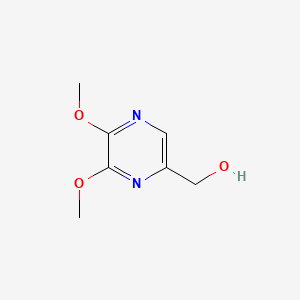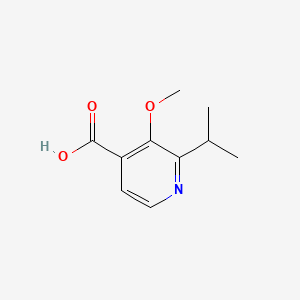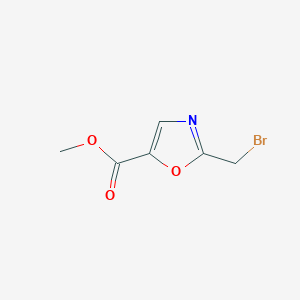![molecular formula C10H12N2OS B13931630 2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile CAS No. 5705-28-2](/img/structure/B13931630.png)
2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile is an organic compound that belongs to the class of thienopyrans. This compound is characterized by a fused ring system that includes both thiophene and pyran rings. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile can be achieved through the Gewald reaction. This involves the reaction of 2,2-dimethyltetrahydropyran-4-one with cyanoacetic acid derivatives and sulfur in a basic medium. The reaction is typically catalyzed by a mixture of morpholine and diethylamine, and it is carried out at a lower temperature (40–41°C) to improve yields and reduce by-products .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the optimized conditions for the Gewald reaction can be scaled up for industrial synthesis. The use of efficient catalysts and controlled reaction conditions ensures higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile undergoes various chemical reactions, including:
Acylation: Reaction with acid chlorides to form corresponding amides.
Substitution: Reaction with active methylene compounds such as ethyl 2-phenylacetate, ethyl acetoacetate, and acetylacetone.
Common Reagents and Conditions
Acylation: Anhydrous dioxane as the solvent.
Substitution: Basic medium with catalysts like morpholine and diethylamine.
Major Products
Acylation: Formation of corresponding amides.
Substitution: Formation of pyrano[4’,3’:4,5]thieno[2,3-b]pyridines and their derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile has been studied for its potential biological activities, including:
Anticonvulsant Activity: Exhibits weak anticonvulsant activity.
Sedative Activity: Some derivatives display sedative properties.
Antibacterial and Antitumor Activities: Thieno[2,3-b]pyridines and their derivatives, based on this compound, show a broad spectrum of biological activities.
Wirkmechanismus
The exact mechanism of action for 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile is not fully elucidated. its derivatives have been shown to interact with molecular targets such as Ras-related GTPases, specifically Rab7, which plays a role in class switch DNA recombination and plasma cell survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
- 2-(Benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic acid
Uniqueness
2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile stands out due to its specific fused ring structure and the potential for diverse biological activities. Its derivatives have shown promise in various therapeutic areas, making it a compound of significant interest in medicinal chemistry.
Eigenschaften
CAS-Nummer |
5705-28-2 |
|---|---|
Molekularformel |
C10H12N2OS |
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
2-amino-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carbonitrile |
InChI |
InChI=1S/C10H12N2OS/c1-10(2)3-6-7(4-11)9(12)14-8(6)5-13-10/h3,5,12H2,1-2H3 |
InChI-Schlüssel |
VOXMJYYKAHZMMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(CO1)SC(=C2C#N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl acetate](/img/structure/B13931605.png)
![2-[1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13931607.png)

![Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13931612.png)


